molecular formula C24H29N5O9S B13773239 Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate CAS No. 83968-53-0

Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate

Cat. No.: B13773239
CAS No.: 83968-53-0
M. Wt: 563.6 g/mol
InChI Key: RBCOZOMHOVKQQJ-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate is a complex organic compound with the molecular formula C23H27N5O9S. This compound is known for its unique structural features, which include an azo group, a nitro group, and a thienoate moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) and other purification techniques to achieve high purity levels. The process is carried out in cleanroom environments to prevent contamination, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The azo group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitrobenzoate
  • Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitrothiophene

Uniqueness

Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research.

Properties

CAS No.

83968-53-0

Molecular Formula

C24H29N5O9S

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 2-[[[2-acetamido-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]methyl]-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C24H29N5O9S/c1-5-38-24(33)17-13-21(29(34)35)39-20(17)14-25-27-18-7-6-16(12-19(18)26-15(2)30)28(10-8-22(31)36-3)11-9-23(32)37-4/h6-7,12-13H,5,8-11,14H2,1-4H3,(H,26,30)

InChI Key

RBCOZOMHOVKQQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])CN=NC2=C(C=C(C=C2)N(CCC(=O)OC)CCC(=O)OC)NC(=O)C

Origin of Product

United States

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